

Application Notes and Protocols for N-Acetyl Tizanidine-d4 in Toxicology Screening

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Compound of Interest		
Compound Name:	N-Acetyl Tizanidine-d4	
Cat. No.:	B563353	Get Quote

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Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity.[1] Given its therapeutic use and potential for overdose, robust analytical methods are essential for its detection and quantification in biological matrices for toxicological screening and pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as **N-Acetyl Tizanidine-d4**, is the gold standard in quantitative mass spectrometry-based assays, providing high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2][3]

These application notes provide a detailed protocol for the quantification of tizanidine in biological samples using **N-Acetyl Tizanidine-d4** as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte and Internal Standard Information



Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight
Tizanidine	5-Chloro-4-(2- imidazolin-2- ylamino)-2,1,3- benzothiadiazole	51322-75-9	C∍H₅CIN₅S	253.71
N-Acetyl Tizanidine-d4	1-[2-[(5-Chloro- 2,1,3- benzothiadiazol- 4-yl)amino]-4,5- dihydro-1H- imidazol-1-yl-d4]- ethanone	1276602-33-5	C11H6D4CIN5OS	299.77

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for tizanidine extraction from plasma.[4][5]

Reagents and Materials:

- Human plasma or urine samples
- N-Acetyl Tizanidine-d4 internal standard (IS) working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
- Tizanidine stock solution for calibration standards and quality controls (e.g., 1 mg/mL in methanol)
- 0.1 M Sodium Hydroxide (NaOH)
- Extraction Solvent: Ethyl acetate or a mixture of Diethyl ether and Dichloromethane (e.g., 80:20, v/v)
- Reconstitution Solvent: Mobile phase or a mixture of Acetonitrile and water (e.g., 50:50, v/v)



- Vortex mixer
- Centrifuge
- Sample evaporation system (e.g., nitrogen evaporator)

Procedure:

- Pipette 500 μ L of the biological sample (plasma or urine) into a clean polypropylene centrifuge tube.
- Add 25 μL of the N-Acetyl Tizanidine-d4 internal standard working solution to each sample, except for the blank matrix samples.
- For calibration and quality control samples, add the corresponding volume of tizanidine working solution. For blank samples, add an equivalent volume of methanol.
- Add 250 μL of 0.1 M NaOH to each tube and vortex for 30 seconds to alkalinize the sample.
- · Add 3 mL of the extraction solvent.
- Vortex mix for 5 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue with 200 μL of the reconstitution solvent.
- Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are based on published methods for tizanidine analysis and should be optimized for the specific instrumentation used.[4][5]



Chromatographic Conditions:

Parameter	Recommended Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile or Methanol
Gradient	Start with 5-10% B, ramp to 90-95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μL
Column Temperature	30 - 40 °C

Mass Spectrometric Conditions:

Parameter	Recommended Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	4500 - 5500 V
Source Temperature	400 - 550 °C
Collision Gas	Nitrogen or Argon

MRM Transitions:



The following table includes the reported MRM transitions for tizanidine and predicted transitions for **N-Acetyl Tizanidine-d4**. The transitions for the internal standard should be experimentally verified.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Tizanidine	254.1	211.1 (quantifier)	To be optimized (e.g., 20-30)
254.1	44.1 (qualifier)	To be optimized (e.g., 35-45)	
N-Acetyl Tizanidine-d4 (IS)	300.1	Predicted: 257.1	To be optimized
300.1	Predicted: 48.1	To be optimized	

Disclaimer: The MRM transitions for **N-Acetyl Tizanidine-d4** are predicted based on the fragmentation of tizanidine and the addition of a deuterated acetyl group. The precursor ion reflects the addition of a proton to the molecular weight of **N-Acetyl Tizanidine-d4** (299.77). The predicted product ion at m/z 257.1 corresponds to the neutral loss of the deuterated acetyl group (COCH3D). The product ion at m/z 48.1 is predicted based on a common fragment of the imidazoline ring, shifted by the deuterium labels. These transitions must be confirmed and optimized in a laboratory setting.

Data Presentation

Table 1: Method Validation Parameters for Tizanidine Quantification

This table summarizes typical performance characteristics of LC-MS/MS methods for tizanidine quantification in biological matrices.[4][5]

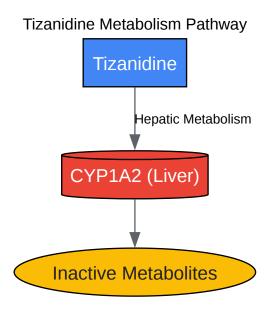


Parameter	Typical Value
Linearity Range	0.05 - 50 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.05 ng/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%Bias)	± 15%
Extraction Recovery	> 80%
Matrix Effect	Minimal and compensated by IS

Visualizations

Tizanidine Metabolism and Analysis Workflow

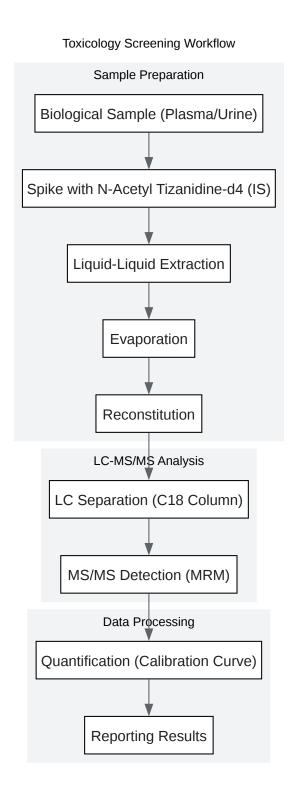
The following diagrams illustrate the metabolic pathway of tizanidine and the experimental workflow for its toxicological screening.





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Caption: Metabolic pathway of Tizanidine.





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Caption: Experimental workflow for toxicology screening.

Conclusion

The described LC-MS/MS method using **N-Acetyl Tizanidine-d4** as an internal standard provides a robust and reliable approach for the quantitative analysis of tizanidine in toxicological screening. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required in clinical and forensic toxicology. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis. It is recommended that each laboratory validates the method according to its specific standard operating procedures and regulatory requirements.

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